5-Bromo-2-cyclobutyl-2,3-dihydropyridazin-3-one is a heterocyclic compound characterized by its unique molecular structure, which includes a bromine atom and a cyclobutyl group. Its molecular formula is , and it is classified under pyridazinone derivatives, which are known for their diverse biological activities. This compound has gained attention in the field of medicinal chemistry due to its potential pharmacological properties, including interactions with various biological targets that may lead to therapeutic applications.
The synthesis of 5-Bromo-2-cyclobutyl-2,3-dihydropyridazin-3-one can be achieved through several methods, typically involving the reaction of appropriate precursors under controlled conditions.
The molecular structure of 5-Bromo-2-cyclobutyl-2,3-dihydropyridazin-3-one can be described as follows:
InChI=1S/C8H9BrN2O/c9-6-4-8(12)11(10-5-6)7-2-1-3-7/h4-5,7H,1-3H2
QIWYQFQPFYNPJS-UHFFFAOYSA-N
5-Bromo-2-cyclobutyl-2,3-dihydropyridazin-3-one is capable of undergoing several chemical reactions:
These reactions are fundamental for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for 5-Bromo-2-cyclobutyl-2,3-dihydropyridazin-3-one involves its interaction with specific biological targets:
The physical and chemical properties of 5-Bromo-2-cyclobutyl-2,3-dihydropyridazin-3-one include:
5-Bromo-2-cyclobutyl-2,3-dihydropyridazin-3-one has several scientific uses:
This compound exemplifies the ongoing research into heterocyclic chemistry and its applications in medicinal science, highlighting its potential as a versatile building block for future drug discovery initiatives.
CAS No.: 119365-69-4
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0